Cas no 222622-96-0 (Benzene, 1-bromo-2-(bromomethyl)-4-methoxy-5-(phenylmethoxy)-)
222622-96-0 structure
Product Name:Benzene, 1-bromo-2-(bromomethyl)-4-methoxy-5-(phenylmethoxy)-
CAS-nummer:222622-96-0
MF:C15H14Br2O2
MW:386.078463077545
CID:1407616
PubChem ID:12062736
Update Time:2025-04-20
Benzene, 1-bromo-2-(bromomethyl)-4-methoxy-5-(phenylmethoxy)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzene, 1-bromo-2-(bromomethyl)-4-methoxy-5-(phenylmethoxy)-
- 1-bromo-2-(bromomethyl)-4-methoxy-5-phenylmethoxybenzene
- DTXSID20476723
- HHYLHSWRJNEKRY-UHFFFAOYSA-N
- SCHEMBL4984703
- 5-(benzyloxy)-1-bromo-2-(bromomethyl)-4-methoxybenzene
- 222622-96-0
-
- Inchi: 1S/C15H14Br2O2/c1-18-14-7-12(9-16)13(17)8-15(14)19-10-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3
- InChI-sleutel: HHYLHSWRJNEKRY-UHFFFAOYSA-N
- LACHT: BrC1=CC(=C(C=C1CBr)OC)OCC1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 383.93602
- Monoisotopische massa: 383.93605g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 5
- Complexiteit: 257
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.6
- Topologisch pooloppervlak: 18.5Ų
Experimentele eigenschappen
- PSA: 18.46
Benzene, 1-bromo-2-(bromomethyl)-4-methoxy-5-(phenylmethoxy)- Gerelateerde literatuur
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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